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Compound of Interest

Compound Name: Isovestitol

Cat. No.: B12737390

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovestitol, a naturally occurring isoflavonoid, has garnered interest within the scientific
community for its potential therapeutic applications. Early assessment of a compound's
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical
step in the drug discovery and development pipeline. In silico predictive models offer a rapid
and cost-effective approach to evaluate these properties, enabling researchers to prioritize
candidates with favorable pharmacokinetic and safety profiles. This technical guide provides a
comprehensive overview of the predicted ADMET properties of Isovestitol using established
computational tools. All quantitative data is summarized in structured tables for straightforward
analysis.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a drug candidate are pivotal in determining its
overall ADMET profile. These properties were predicted using the SwisSADME web server.
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Property Predicted Value
Molecular Formula C16H1604
Molecular Weight 272.29 g/mol

Canonical SMILES

COC1=C(C=CC(=C1)0)C2CC3=C(C=C(C=C3)
0)OC2

Topological Polar Surface Area (TPSA) 58.91 A2
Number of Heavy Atoms 20
Number of Aromatic Heavy Atoms 12
Fraction Csp3 0.25
Number of Rotatable Bonds 2
Number of Hydrogen Bond Acceptors 4
Number of Hydrogen Bond Donors 2

Molar Refractivity 76.28

Lipophilicity and Water Solubility

Lipophilicity and water solubility are key determinants of a drug's absorption and distribution.

The predicted values for Isovestitol are presented below, indicating a moderate lipophilic

character and good water solubility.

Lipophilicity Parameter

Predicted Value

Log P (iLOGP) 2.59
Log P (XLOGP3) 2.83
Log P (WLOGP) 2.93
Log P (MLOGP) 2.29
Log P (SILICOS-IT) 3.29
Consensus Log P 2.79
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Water Solubility Parameter Predicted Value
Log S (ESOL) -3.15

Solubility (ESOL) 0.46 mg/mL
Solubility Class (ESOL) Soluble

Log S (Ali) -3.61

Solubility (Ali) 0.16 mg/mL
Solubility Class (Ali) Soluble

Log S (SILICOS-IT) -3.22

Solubility (SILICOS-IT) 0.40 mg/mL
Solubility Class (SILICOS-IT) Soluble

Pharmacokinetic Properties

The predicted pharmacokinetic properties provide insights into how Isovestitol is likely to be
absorbed, distributed, metabolized, and excreted by the body.

Pharmacokinetic Parameter Prediction
Gastrointestinal (GI) Absorption High
Blood-Brain Barrier (BBB) Permeant No
P-glycoprotein (P-gp) Substrate No
CYP1A2 Inhibitor Yes
CYP2C19 Inhibitor Yes
CYP2C9 Inhibitor Yes
CYP2D6 Inhibitor No
CYP3A4 Inhibitor Yes

Log Kp (skin permeation) -6.31 cm/s
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Drug-Likeness and Medicinal Chemistry

Drug-likeness rules are heuristics used to assess whether a compound is likely to have
properties that would make it a successful drug. Medicinal chemistry parameters help to
identify potential liabilities.

Drug-Likeness Model Prediction
Lipinski's Rule of Five Yes (0 violations)
Ghose Filter Yes (0 violations)
Veber Filter Yes (0 violations)
Egan Filter Yes (0 violations)
Muegge Filter Yes (0 violations)
Bioavailability Score 0.55

Medicinal Chemistry Parameter Prediction
PAINS (Pan Assay Interference Compounds) 0 alerts

Brenk 1 alert (phenol)
Lead-likeness No (2 violations: MW > 250, LogP > 3.5)
Synthetic Accessibility 3.12

Experimental Protocols
In Silico ADMET Prediction using SwissADME

The ADMET properties of Isovestitol were predicted using the SwissADME web server, a free
online tool to evaluate pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of
small molecules.

 Input: The canonical SMILES string for Isovestitol
(COC1=C(C=CC(=C1)0O)C2CC3=C(C=C(C=CI3)0)0C2) was obtained from the PubChem
database (CID: 591830).
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o Prediction Models: The SwissADME server utilizes a variety of established predictive
models:

o Lipophilicity: iLOGP (an internal physics-based method), XLOGP3, WLOGP, MLOGP, and
SILICOS-IT. A consensus Log P is calculated as the average of these predictions.

o Water Solubility: ESOL (Estimated Solubility), Ali, and SILICOS-IT models are used.

o Pharmacokinetics: The BOILED-Egg model, an intuitive graphical method, is used to
predict gastrointestinal absorption and blood-brain barrier permeation. P-glycoprotein
substrate and cytochrome P450 (CYP) inhibition predictions are based on logistic
regression models.

o Drug-Likeness: Lipinski's, Ghose, Veber, Egan, and Muegge rules are applied.

o Medicinal Chemistry: Structural alerts for PAINS, Brenk, and lead-likeness are identified
through substructure searching. Synthetic accessibility is scored on a scale of 1 (very
easy) to 10 (very difficult).

o Output: The server provides a comprehensive report of the predicted parameters, which
were compiled into the tables presented in this guide.

Visualizations
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Caption: Workflow for the in silico prediction of Isovestitol's ADMET properties.

Conclusion

The in silico analysis of Isovestitol suggests a promising ADMET profile for a potential drug
candidate. It exhibits high predicted gastrointestinal absorption and good water solubility. The
compound adheres to multiple drug-likeness rules with no major PAINS alerts. However, the
predicted inhibition of several CYP450 enzymes indicates a potential for drug-drug interactions,
which would require further investigation. The blood-brain barrier is predicted to be
impermeable to Isovestitol. These computational predictions provide a valuable foundation for
guiding further experimental studies in the development of Isovestitol as a therapeutic agent.
It is important to note that these are predictive data and require experimental validation.

« To cite this document: BenchChem. [In Silico Prediction of Isovestitol ADMET Properties: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b12737390#in-silico-prediction-of-isovestitol-admet-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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